molecular formula C24H17NO B12733122 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- CAS No. 125811-78-1

7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)-

Cat. No.: B12733122
CAS No.: 125811-78-1
M. Wt: 335.4 g/mol
InChI Key: RXAADBXUTFGFAK-UHFFFAOYSA-N
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Description

7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- is a complex organic compound with the molecular formula C24H17NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-6-(4-methylphenyl)indene can undergo cyclization in the presence of a strong acid or base to form the desired indenoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially hydrogenated compounds .

Scientific Research Applications

7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

125811-78-1

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one

InChI

InChI=1S/C24H17NO/c1-14-10-12-16(13-11-14)23-21-20(17-7-3-4-8-18(17)24(21)26)19-9-5-6-15(2)22(19)25-23/h3-13H,1-2H3

InChI Key

RXAADBXUTFGFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C4=C2C(=O)C5=CC=CC=C54)C

Origin of Product

United States

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